Nitroso(phenyl)-N-(2,4,6-trimethylphenyl)methanimine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitroso(phenyl)-N-(2,4,6-trimethylphenyl)methanimine N-oxide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of nitroso, phenyl, and trimethylphenyl groups, which contribute to its distinct reactivity and applications in various fields of scientific research.
Vorbereitungsmethoden
The synthesis of Nitroso(phenyl)-N-(2,4,6-trimethylphenyl)methanimine N-oxide typically involves multiple steps, including the formation of intermediate compounds. The synthetic routes often require specific reaction conditions, such as controlled temperatures, pH levels, and the use of catalysts. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Nitroso(phenyl)-N-(2,4,6-trimethylphenyl)methanimine N-oxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may lead to the formation of nitro compounds, while reduction reactions may yield amines.
Wissenschaftliche Forschungsanwendungen
Nitroso(phenyl)-N-(2,4,6-trimethylphenyl)methanimine N-oxide has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules. In biology and medicine, this compound is studied for its potential therapeutic properties and its role in biochemical pathways. Additionally, it has applications in the industry, particularly in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Nitroso(phenyl)-N-(2,4,6-trimethylphenyl)methanimine N-oxide involves its interaction with specific molecular targets and pathways. The nitroso group is known to participate in redox reactions, which can influence various biochemical processes. The phenyl and trimethylphenyl groups contribute to the compound’s stability and reactivity, allowing it to interact with different enzymes and receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, Nitroso(phenyl)-N-(2,4,6-trimethylphenyl)methanimine N-oxide stands out due to its unique combination of functional groups. Similar compounds may include other nitroso derivatives and phenyl-substituted compounds. the presence of the trimethylphenyl group in this compound provides additional steric hindrance and electronic effects, which can influence its reactivity and applications.
Conclusion
This compound is a versatile compound with significant importance in scientific research Its unique chemical structure and properties make it valuable in various fields, including chemistry, biology, medicine, and industry
Eigenschaften
CAS-Nummer |
118717-87-6 |
---|---|
Molekularformel |
C16H16N2O2 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
1-nitroso-1-phenyl-N-(2,4,6-trimethylphenyl)methanimine oxide |
InChI |
InChI=1S/C16H16N2O2/c1-11-9-12(2)15(13(3)10-11)18(20)16(17-19)14-7-5-4-6-8-14/h4-10H,1-3H3 |
InChI-Schlüssel |
KFBXYTLGJQQXEV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)[N+](=C(C2=CC=CC=C2)N=O)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.